Gabapentin-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

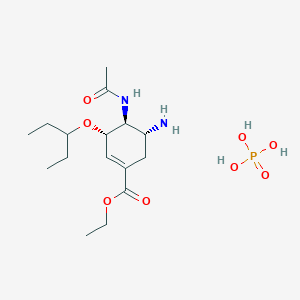

Gabapentin-d6 is a deuterated form of gabapentin, an anticonvulsant medication primarily used to treat partial seizures and neuropathic pain. The deuterated version, this compound, contains six deuterium atoms, which are isotopes of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it valuable for various scientific and medical applications .

科学研究应用

Gabapentin-d6 has a wide range of scientific research applications, including:

作用机制

Target of Action

Gabapentin, also known as Gabapentin-d6, primarily targets the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system . This subunit is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn .

Mode of Action

Instead, it interacts physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . Gabapentin’s effect is to blunt the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit .

Biochemical Pathways

Gabapentin affects several biochemical pathways. It inhibits the excitatory influx of calcium by binding to the alpha-2-delta protein subunit of voltage-gated calcium channels . It also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation . Furthermore, Gabapentin inhibits glutamate release and interferes with the activation of NMDA receptors . It enhances GABA synthesis and increases cell-surface expression of δGABAA receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Gabapentin are crucial for understanding its bioavailability. The majority of drugs, including Gabapentin, pass through membranes via simple diffusion . Only the uncharged form of a drug can pass through a membrane by simple diffusion . More than 80% of all drugs contain one or more ionizable groups .

Result of Action

Gabapentin enhances the expression of GABAA receptors and increases a tonic inhibitory conductance in neurons . This increased expression likely contributes to GABAergic effects as Gabapentin causes ataxia and anxiolysis in wild-type mice . Gabapentin also inhibits the activity of voltage-dependent L-type calcium channels by binding to the α2-δ1 and α2-δ2 subunits .

Action Environment

The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, Gabapentin has been explored as a therapeutic option for ocular surface discomfort in conditions such as dry eye, neurotrophic keratitis, corneal ulcers, and neuropathic ocular pain . The environment of the ocular surface can influence the action of Gabapentin.

准备方法

Synthetic Routes and Reaction Conditions: Gabapentin-d6 can be synthesized through a multi-step process involving the incorporation of deuterium atoms. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely. Quality control measures are implemented to ensure the purity and consistency of the final product. The industrial production process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired level of deuteration .

化学反应分析

Types of Reactions: Gabapentin-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form gabapentin-lactam, a cyclic derivative.

Reduction: The compound can be reduced back to its original form using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Gabapentin-lactam: Formed through oxidation.

Reduced this compound: Formed through reduction.

Substituted derivatives: Formed through substitution reactions.

相似化合物的比较

Gabapentin: The non-deuterated form, commonly used to treat seizures and neuropathic pain.

Pregabalin: Another gabapentinoid with similar therapeutic applications but different pharmacokinetic properties.

Vigabatrin: An antiepileptic drug with a different mechanism of action but used for similar indications.

Gabapentin-d6’s unique properties make it a valuable compound for scientific research and therapeutic applications, offering insights into the pharmacokinetics and mechanisms of action of gabapentin and related compounds.

属性

CAS 编号 |

1346600-67-6 |

|---|---|

分子式 |

C₉H₁₁D₆NO₂ |

分子量 |

177.27 |

同义词 |

1-(Aminomethyl)cyclohexaneacetic Acid-d6; Neurontin-d6; GOE-3450-d6; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

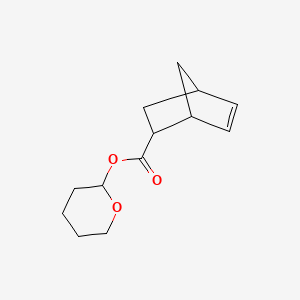

![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1146564.png)